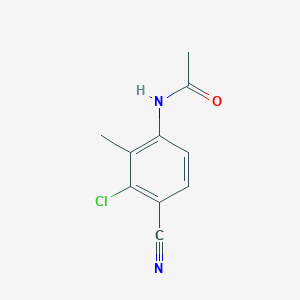
N-(3-chloro-4-cyano-2-methylphenyl)acetamide
Vue d'ensemble
Description
“N-(3-chloro-4-cyano-2-methylphenyl)acetamide” is a chemical compound with the molecular formula C10H9ClN2O . It is a derivative of acetamide, which is an organic compound that contains the functional group –CONH2 .
Synthesis Analysis
The synthesis of cyanoacetamides, such as “N-(3-chloro-4-cyano-2-methylphenyl)acetamide”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular structure of “N-(3-chloro-4-cyano-2-methylphenyl)acetamide” can be analyzed using various spectroscopic techniques, including IR, 1H-NMR, and 13C-NMR . The 3D structure of the compound can also be viewed using computational methods .Chemical Reactions Analysis
“N-(3-chloro-4-cyano-2-methylphenyl)acetamide” can participate in various chemical reactions. For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(3-chloro-4-cyano-2-methylphenyl)acetamide” such as its density, melting point, boiling point, and molecular weight can be determined using various analytical techniques .Applications De Recherche Scientifique
Molecular Conformation and Structural Analysis
Structural analysis of chloroacetamide and acetamide derivatives reveals insights into their molecular conformations, which are critical for understanding their chemical behavior and potential applications. For instance, studies on various chloro-N-phenylacetamide derivatives demonstrate specific conformations around the N-H bond, influenced by substituent positions and types. These conformations are significant for forming intermolecular hydrogen bonds, which could impact their solubility, reactivity, and potential as intermediates in chemical synthesis (Gowda et al., 2007).
Potential as Intermediates in Synthesis
Compounds like N-(3-chloro-4-cyano-2-methylphenyl)acetamide might serve as intermediates in the synthesis of more complex molecules. Research on similar acetamides indicates their role in generating a diverse array of chemical structures, which are crucial in the development of pharmaceuticals, agrochemicals, and other industrial chemicals. For example, the synthesis of N-derivatives of chlorophenoxyacetamide, potential pesticides, underscores the versatility of acetamide derivatives in generating compounds with specific biological or chemical properties (Olszewska et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-(3-chloro-4-cyano-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c1-6-9(13-7(2)14)4-3-8(5-12)10(6)11/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVSLONUCLAEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)C#N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80730651 | |
| Record name | N-(3-Chloro-4-cyano-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-cyano-2-methylphenyl)acetamide | |
CAS RN |
627531-48-0 | |
| Record name | N-(3-Chloro-4-cyano-2-methylphenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627531-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-4-cyano-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80730651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(benzenesulfonyl)-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1456980.png)

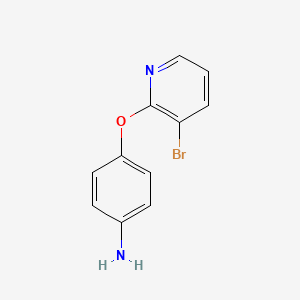
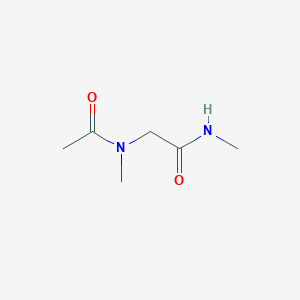

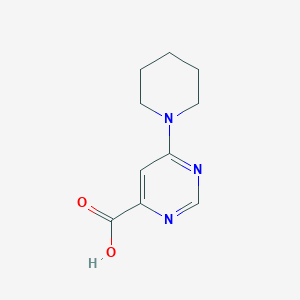
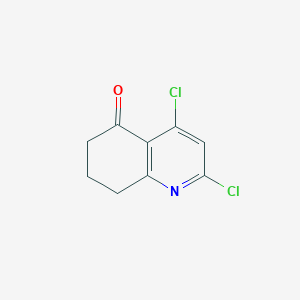

amino}propyl)(methyl)amine](/img/structure/B1456995.png)
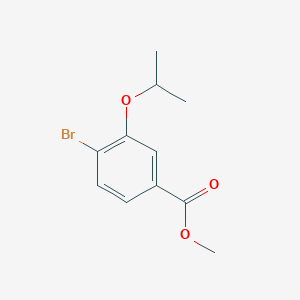

![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)

